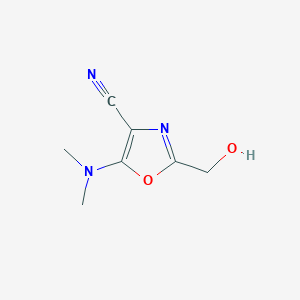![molecular formula C7H14ClNO2 B3001571 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride CAS No. 2138146-01-5](/img/structure/B3001571.png)
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64.
Métodos De Preparación
The synthesis of 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride involves several steps. One common synthetic route includes the reaction of oxolan-3-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe to study various biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of key enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride can be compared with other similar compounds, such as:
- 4-[(Methylamino)methyl]oxolan-3-one hydrochloride
- 4-[(Ethylamino)methyl]oxolan-3-one hydrochloride
- 4-[(Propylamino)methyl]oxolan-3-one hydrochloride
These compounds share similar structural features but differ in the nature of the substituent on the nitrogen atom. The unique properties of this compound, such as its specific reactivity and interaction with molecular targets, make it distinct from these similar compounds .
Propiedades
IUPAC Name |
4-[(dimethylamino)methyl]oxolan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)3-6-4-10-5-7(6)9;/h6H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGYFQGQPSJXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
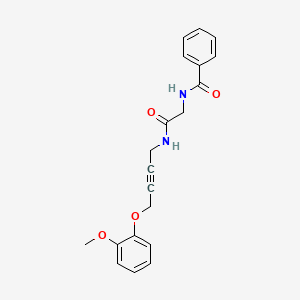
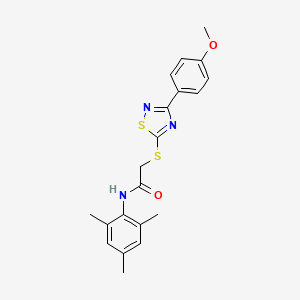
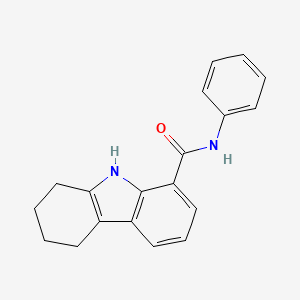
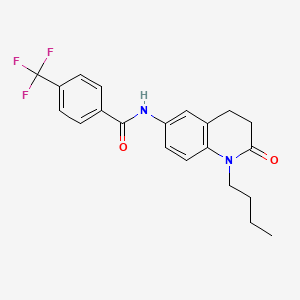
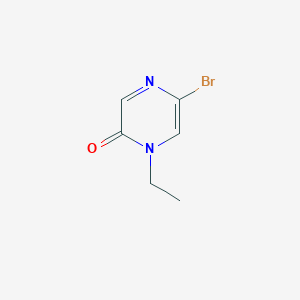

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

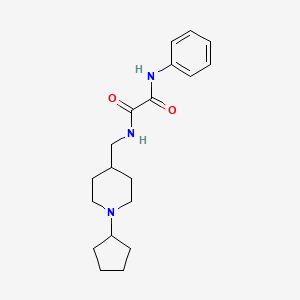
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)
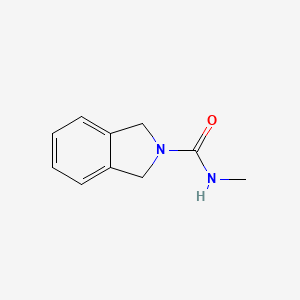

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)
